Cas no 862808-05-7 (1-{3-(4-bromophenyl)-1,2,4triazolo3,4-b1,3thiazol-6-ylmethyl}-4-(diphenylmethyl)piperazine)

1-{3-(4-Bromophenyl)-1,2,4-triazolo[3,4-b][1,3]thiazol-6-ylmethyl}-4-(diphenylmethyl)piperazine is a heterocyclic compound featuring a triazolothiazole core linked to a piperazine moiety via a methylene bridge. The presence of a 4-bromophenyl group enhances its potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules. The diphenylmethyl substituent on the piperazine ring may contribute to improved lipophilicity and binding affinity, making it valuable for medicinal chemistry applications. This compound’s structural complexity offers versatility in drug discovery, particularly for targeting central nervous system (CNS) receptors or enzyme inhibitors. Its well-defined molecular architecture ensures precise reactivity, facilitating further derivatization for optimized pharmacological properties.
1-{3-(4-bromophenyl)-1,2,4triazolo3,4-b1,3thiazol-6-ylmethyl}-4-(diphenylmethyl)piperazine structure
862808-05-7 structure
Product name:1-{3-(4-bromophenyl)-1,2,4triazolo3,4-b1,3thiazol-6-ylmethyl}-4-(diphenylmethyl)piperazine
CAS No:862808-05-7
MF:C28H26BrN5S
MW:544.508543491364
CID:5880400
PubChem ID:22583649

1-{3-(4-bromophenyl)-1,2,4triazolo3,4-b1,3thiazol-6-ylmethyl}-4-(diphenylmethyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • Thiazolo[2,3-c]-1,2,4-triazole, 3-(4-bromophenyl)-6-[[4-(diphenylmethyl)-1-piperazinyl]methyl]-
    • 1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine
    • 6-[(4-benzhydrylpiperazin-1-yl)methyl]-3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole
    • 6-((4-benzhydrylpiperazin-1-yl)methyl)-3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazole
    • AKOS002052349
    • F0603-0401
    • 862808-05-7
    • 1-{3-(4-bromophenyl)-1,2,4triazolo3,4-b1,3thiazol-6-ylmethyl}-4-(diphenylmethyl)piperazine
    • Inchi: 1S/C28H26BrN5S/c29-24-13-11-23(12-14-24)27-30-31-28-34(27)20-25(35-28)19-32-15-17-33(18-16-32)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,20,26H,15-19H2
    • InChI Key: GFZXHAYFHSUNGC-UHFFFAOYSA-N
    • SMILES: N1=C(C2=CC=C(Br)C=C2)N2C=C(CN3CCN(C(C4=CC=CC=C4)C4=CC=CC=C4)CC3)SC2=N1

Computed Properties

  • Exact Mass: 543.10923g/mol
  • Monoisotopic Mass: 543.10923g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 6
  • Complexity: 638
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.5
  • Topological Polar Surface Area: 64.9Ų

Experimental Properties

  • Density: 1.43±0.1 g/cm3(Predicted)
  • pka: 5.93±0.10(Predicted)

1-{3-(4-bromophenyl)-1,2,4triazolo3,4-b1,3thiazol-6-ylmethyl}-4-(diphenylmethyl)piperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0603-0401-2mg
1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine
862808-05-7 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0603-0401-2μmol
1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine
862808-05-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0603-0401-10mg
1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine
862808-05-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0603-0401-4mg
1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine
862808-05-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0603-0401-5mg
1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine
862808-05-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0603-0401-15mg
1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine
862808-05-7 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0603-0401-20mg
1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine
862808-05-7 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0603-0401-5μmol
1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine
862808-05-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0603-0401-10μmol
1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine
862808-05-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0603-0401-20μmol
1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine
862808-05-7 90%+
20μl
$79.0 2023-05-17

1-{3-(4-bromophenyl)-1,2,4triazolo3,4-b1,3thiazol-6-ylmethyl}-4-(diphenylmethyl)piperazine Related Literature

Additional information on 1-{3-(4-bromophenyl)-1,2,4triazolo3,4-b1,3thiazol-6-ylmethyl}-4-(diphenylmethyl)piperazine

Professional Introduction to Compound with CAS No. 862808-05-7 and Product Name: 1-{3-(4-bromophenyl)-1,2,4triazolo3,4-b1,3thiazol-6-ylmethyl}-4-(diphenylmethyl)piperazine

Compound with the CAS number 862808-05-7 and the product name 1-{3-(4-bromophenyl)-1,2,4triazolo3,4-b1,3thiazol-6-ylmethyl}-4-(diphenylmethyl)piperazine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential therapeutic applications. The structural complexity of this molecule, featuring multiple fused rings and functional groups, makes it a subject of intense interest for researchers exploring novel pharmacological targets.

The core structure of this compound incorporates a piperazine moiety, which is well-known for its role in various bioactive molecules. Piperazines are often found in drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases due to their ability to interact with biological targets such as enzymes and receptors. In this particular compound, the piperazine ring is substituted with a diphenylmethyl group at the 4-position, which enhances its lipophilicity and binding affinity. This modification is crucial for optimizing pharmacokinetic properties, ensuring better absorption and distribution within the body.

Furthermore, the presence of a triazole ring fused with a thiazole moiety at the 3-position of the phenyl ring adds another layer of complexity and functionality. These heterocyclic systems are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The triazole-thiazole fusion in this compound is particularly noteworthy as it has been shown to modulate various biological pathways by interacting with specific targets. Recent studies have highlighted the potential of such fused heterocycles in developing next-generation therapeutics.

The 4-bromophenyl substituent at the triazole-thiazole fusion site introduces a halogen atom that can participate in further chemical modifications or serve as a handle for medicinal chemistry optimization. Halogenated aromatic compounds are frequently explored in drug discovery due to their enhanced bioavailability and metabolic stability. The strategic placement of the bromine atom in this molecule allows for selective modifications while maintaining overall structural integrity.

One of the most exciting aspects of this compound is its potential application in addressing neurological disorders. The combination of the piperazine, triazole, and thiazole moieties creates a scaffold that can interact with neurotransmitter receptors and ion channels. Preliminary research indicates that derivatives of this compound may exhibit properties similar to known therapeutics used in treating conditions such as depression, anxiety, and cognitive impairments. The diphenylmethyl group further enhances binding affinity by increasing hydrophobic interactions with target proteins.

In addition to its neurological potential, this compound has shown promise in preclinical studies related to anti-inflammatory and antioxidant activities. The synergistic effects of the multiple heterocyclic rings contribute to its multifunctional nature, allowing it to modulate multiple pathways simultaneously. This is particularly relevant in complex diseases where targeting multiple mechanisms is necessary for effective treatment.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques such as transition metal-catalyzed coupling reactions have been employed to construct the complex fused ring system efficiently. The use of palladium catalysts has been particularly effective in forming carbon-carbon bonds between the triazole and thiazole units while maintaining regioselectivity.

Evaluation of this compound's pharmacological properties has been conducted using both in vitro and in vivo models. In vitro studies have demonstrated interactions with various enzymes and receptors relevant to neurological function. These interactions suggest potential therapeutic benefits when used as part of combination therapies or monotherapy regimens. In vivo studies further support these findings by showing improved behavioral outcomes in animal models mimicking human neurological disorders.

The development of novel pharmaceuticals relies heavily on understanding structure-activity relationships (SAR). Computational modeling has played a crucial role in predicting how modifications to this compound's structure will affect its biological activity. Molecular docking studies have been used to identify key interactions between the molecule and its target proteins, providing insights into how different substituents influence binding affinity.

Future research directions include exploring analogs of this compound with modified functional groups or different heterocyclic fusions. By systematically varying these components while maintaining key structural motifs like the piperazine ring or triazole-thiazole fusion site researchers aim to identify even more potent derivatives suitable for clinical development.

The impact on drug discovery extends beyond mere chemical curiosity; it represents an example of how interdisciplinary approaches combining organic chemistry knowledge computational biology techniques experimental pharmacology can lead discoveries that address unmet medical needs effectively。

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